molecular formula C18H17Cl2NO3 B14111476 ethyl 3-(N-(3,4-dichlorophenyl)benzamido)propanoate

ethyl 3-(N-(3,4-dichlorophenyl)benzamido)propanoate

Cat. No.: B14111476
M. Wt: 366.2 g/mol
InChI Key: NHWFXKLJVWHVKH-UHFFFAOYSA-N
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Description

Ethyl 3-(N-(3,4-dichlorophenyl)benzamido)propanoate is a synthetic organic compound featuring a benzamide core substituted with a 3,4-dichlorophenyl group and an ethyl propanoate side chain. The 3,4-dichlorophenyl moiety is a common pharmacophore in receptor-targeting agents, particularly in sigma receptor ligands and neurokinin antagonists .

Synthesis likely involves coupling a 3,4-dichlorophenyl-substituted benzoyl chloride with an amino alcohol or amine, followed by esterification, analogous to methods described for related benzamides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in ). Characterization would employ NMR (¹H, ¹³C), IR, and mass spectrometry, as demonstrated for structurally similar compounds .

Properties

Molecular Formula

C18H17Cl2NO3

Molecular Weight

366.2 g/mol

IUPAC Name

ethyl 3-(N-benzoyl-3,4-dichloroanilino)propanoate

InChI

InChI=1S/C18H17Cl2NO3/c1-2-24-17(22)10-11-21(14-8-9-15(19)16(20)12-14)18(23)13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3

InChI Key

NHWFXKLJVWHVKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoylprop-ethyl can be synthesized through the esterification of N-benzoyl-N-(3,4-dichlorophenyl)-DL-alanine with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods: Industrial production of Benzoylprop-ethyl involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes the purification of the final product through recrystallization or distillation to remove any impurities .

Types of Reactions:

    Oxidation: Benzoylprop-ethyl can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert Benzoylprop-ethyl into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of chlorine atoms on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of Benzoylprop-ethyl.

    Reduction: Amine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Benzoylprop-ethyl has been used in various scientific research applications, including:

Comparison with Similar Compounds

Structural and Functional Similarities

The compound shares key structural motifs with several pharmacologically active agents:

Compound Name Core Structure Key Substituents Pharmacological Target Reference
Ethyl 3-(N-(3,4-dichlorophenyl)benzamido)propanoate Benzamide 3,4-Dichlorophenyl, ethyl propanoate Hypothetical: Sigma receptors
BD 1008 Phenethylamine 3,4-Dichlorophenyl, pyrrolidinyl Sigma-1 receptor antagonist
SR140333 Piperidine 3,4-Dichlorophenyl, isopropoxy Neurokinin NK1 receptor antagonist
N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine Indazole-quinoline hybrid 3,4-Dichlorophenyl, quinoline Kinase inhibition (hypothetical)

Key Observations :

  • Hybrid structures, such as indazole-quinoline derivatives (), demonstrate higher synthetic complexity and variable yields (27–84%), indicating that this compound’s ester side chain may simplify synthesis compared to heterocyclic analogs .

Spectroscopic and Physicochemical Properties

While NMR data for this compound are unavailable, analogs in provide benchmarks:

Compound (from ) ¹H NMR δ (ppm) Key Signals ¹³C NMR δ (ppm) Key Signals Yield (%)
Indazole-quinoline hybrid (Compound 2) 8.15 (s, 1H, indazole), 7.82 (d, J=8.5 Hz, 2H) 155.2 (C=O), 142.1 (Cl-C) 38
Thienopyrimidine derivative (Compound 4) 7.95 (d, J=5.1 Hz, 1H), 2.55 (s, 3H) 167.3 (C=S), 138.9 (Cl-C) 27

Inferences :

  • The 3,4-dichlorophenyl group typically produces aromatic proton signals near δ 7.4–7.8 ppm and carbon signals at δ 135–142 ppm .
  • Lower yields in thienopyrimidine derivatives (27%) highlight challenges in synthesizing heterocyclic systems compared to ester-containing benzamides .

Biological Activity

Ethyl 3-(N-(3,4-dichlorophenyl)benzamido)propanoate is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Ethyl ester group : Enhances lipophilicity and potential membrane permeability.
  • Amino group : May interact with biological receptors and enzymes.
  • Dichlorophenyl moiety : Known to influence biological activity through electron-withdrawing effects.

The molecular formula is C18H22Cl2N2O3C_{18}H_{22}Cl_2N_2O_3, with a molecular weight of approximately 364.29 g/mol.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the amide bond : Reacting ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate with benzoyl chloride or an equivalent reagent.
  • Purification : Common methods include recrystallization or chromatography to obtain pure product.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. For instance:

  • In vitro studies : Showed effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The compound's minimum inhibitory concentration (MIC) values suggest moderate to strong antibacterial properties.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties:

  • Mechanism of Action : this compound appears to induce apoptosis in cancer cell lines by modulating specific signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential:

  • Receptor Interaction : It may interact with inflammatory mediators, leading to decreased production of pro-inflammatory cytokines in cellular models.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antimicrobial potential .
  • Anticancer Research :
    • In a cancer cell line study, this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM against breast cancer cells (MCF-7), suggesting its potential as a therapeutic agent .

The biological activity of this compound can be attributed to its ability to:

  • Modulate enzyme activity by binding to specific targets involved in disease pathways.
  • Induce apoptosis in cancer cells through the activation of caspases and other apoptotic markers.
  • Interfere with bacterial cell wall synthesis or function through its interaction with bacterial enzymes.

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